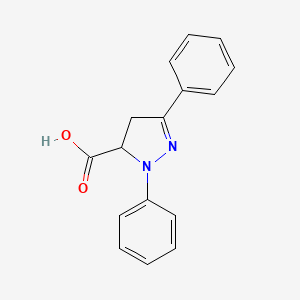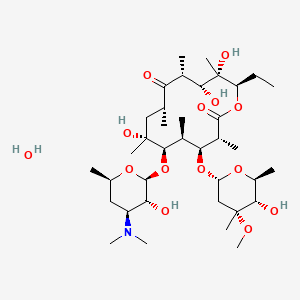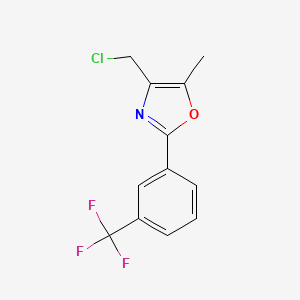
Platinate (Pt(OH)62-), (OC-6-11)-, dihydrogen, compd. with 2-aminoethanol (1:2)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Platinate (Pt(OH)62-), (OC-6-11)-, dihydrogen, compound with 2-aminoethanol (1:2) is a complex chemical compound with the molecular formula C4H22N2O8Pt and a molecular weight of 421.31 g/mol . . It is a platinum-based compound that has applications in various fields including chemistry, biology, medicine, and industry.
准备方法
The synthesis of Platinate (Pt(OH)62-), (OC-6-11)-, dihydrogen, compound with 2-aminoethanol (1:2) involves the reaction of platinum compounds with 2-aminoethanol under controlled conditions. The specific synthetic routes and reaction conditions are not widely documented, but typically involve the use of platinum salts and 2-aminoethanol in aqueous solutions . Industrial production methods may involve similar processes but on a larger scale, ensuring the purity and consistency of the final product.
化学反应分析
Platinate (Pt(OH)62-), (OC-6-11)-, dihydrogen, compound with 2-aminoethanol (1:2) undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons.
Reduction: It can also be reduced, gaining electrons in the process.
Substitution: The compound can participate in substitution reactions where one or more of its ligands are replaced by other atoms or molecules.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Platinate (Pt(OH)62-), (OC-6-11)-, dihydrogen, compound with 2-aminoethanol (1:2) has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its platinum content.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment due to the known anticancer properties of platinum compounds.
Industry: It is used in industrial processes that require platinum-based catalysts.
作用机制
The mechanism of action of Platinate (Pt(OH)62-), (OC-6-11)-, dihydrogen, compound with 2-aminoethanol (1:2) involves its interaction with molecular targets and pathways within cells. The platinum center can form complexes with DNA, proteins, and other biomolecules, leading to various biological effects. These interactions can disrupt cellular processes, making the compound potentially useful in therapeutic applications .
相似化合物的比较
Similar compounds to Platinate (Pt(OH)62-), (OC-6-11)-, dihydrogen, compound with 2-aminoethanol (1:2) include other platinum-based compounds such as:
Cisplatin: A widely used anticancer drug.
Carboplatin: Another platinum-based anticancer drug with a different ligand structure.
Oxaliplatin: A platinum compound used in chemotherapy.
What sets Platinate (Pt(OH)62-), (OC-6-11)-, dihydrogen, compound with 2-aminoethanol (1:2) apart is its specific ligand structure and potential unique interactions with biological molecules .
属性
CAS 编号 |
68133-90-4 |
|---|---|
分子式 |
C2H14NO7Pt- |
分子量 |
359.22 g/mol |
IUPAC 名称 |
2-aminoethanol;hydron;platinum(4+);hexahydroxide |
InChI |
InChI=1S/C2H7NO.6H2O.Pt/c3-1-2-4;;;;;;;/h4H,1-3H2;6*1H2;/q;;;;;;;+4/p-5 |
InChI 键 |
KICURYMSCMMLOU-UHFFFAOYSA-I |
SMILES |
[H+].[H+].C(CO)N.C(CO)N.[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Pt+4] |
规范 SMILES |
[H+].C(CO)N.[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Pt+4] |
Key on ui other cas no. |
68133-90-4 |
Pictograms |
Corrosive; Environmental Hazard |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3055885.png)
![9,9'-Spirobi[9H-fluorene], 2,2'-dinitro-](/img/structure/B3055886.png)











![Benzenamine, N-[2-(diphenylphosphino)phenyl]-2,6-dimethyl-](/img/structure/B3055908.png)
